molecular formula C7H16N2O2 B12790895 2-Methyllysine CAS No. 64817-96-5

2-Methyllysine

Cat. No.: B12790895
CAS No.: 64817-96-5
M. Wt: 160.21 g/mol
InChI Key: CPUSCHYXEUZMSV-UHFFFAOYSA-N
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Description

2-Methyl-DL-lysine is a derivative of lysine, an essential amino acid. This compound is characterized by the addition of a methyl group to the lysine molecule, which can significantly alter its chemical properties and biological functions. Lysine itself plays a crucial role in protein synthesis and various metabolic processes, and its derivatives, including 2-Methyl-DL-lysine, are of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-DL-lysine typically involves the methylation of lysine. One common method is the reductive methylation of lysine using formaldehyde and sodium cyanoborohydride. This process can produce mono-, di-, and trimethylated lysine derivatives depending on the reaction conditions . Another method involves the use of malonate derivatives and dibromobutane to produce key intermediates, which can then be modified to introduce the methyl group at the desired position .

Industrial Production Methods

Industrial production of 2-Methyl-DL-lysine often employs similar synthetic routes but on a larger scale. The process may involve the use of protected lysine derivatives to ensure selectivity and yield. For example, Nα-Fmoc-Nε-(Boc, methyl)-L-lysine and Nα-Fmoc-Nε-dimethyl-L-lysine can be synthesized and used as building blocks in peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-DL-lysine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, sodium cyanoborohydride, and various protecting groups such as Fmoc and Boc . Reaction conditions typically involve mild temperatures and pH to preserve the integrity of the amino acid structure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive methylation can yield mono-, di-, and trimethylated lysine derivatives .

Scientific Research Applications

2-Methyl-DL-lysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-DL-lysine involves its incorporation into proteins and peptides, where it can influence their structure and function. The methylation of lysine residues can affect protein-protein interactions, sub-cellular localization, and the regulation of gene expression .

Comparison with Similar Compounds

2-Methyl-DL-lysine can be compared with other methylated lysine derivatives, such as:

  • Nα-Fmoc-Nε-(Boc, methyl)-L-lysine
  • Nα-Fmoc-Nε-dimethyl-L-lysine
  • ε-Poly-L-lysine

These compounds share similar chemical properties but differ in their specific applications and biological effects. For example, ε-Poly-L-lysine is widely used as an antimicrobial agent in the food industry due to its broad-spectrum activity . In contrast, 2-Methyl-DL-lysine is primarily used in research to study protein methylation and its effects on cellular processes .

Properties

IUPAC Name

2,6-diamino-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUSCHYXEUZMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64817-96-5, 111656-41-8
Record name 2-Methyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-DL-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111656418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-DL-lysine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W9ATY44J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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